Biochemical Potency of the Pyrazolyl-Amino-Pyrimidinyl Benzamide Class Against JAK2: Class-Level Benchmarking Against Clinically Approved JAK Inhibitors
The Lynk Pharmaceuticals patent WO2020118683A1 explicitly claims that the benzamides of pyrazolyl-amino-pyrimidinyl derivative class—which structurally encompasses CAS 1171157-97-3—exhibit 'exceptional potency profiles with JAK2 IC50 values in the low nanomolar range at Km ATP concentration' [1]. This positions the class at a potency level comparable to or exceeding that of the FDA-approved JAK1/2 inhibitor baricitinib, which has a reported biochemical JAK2 IC50 of approximately 5.7 nM [2]. While compound-specific IC50 data for CAS 1171157-97-3 is not publicly disclosed, the parent patent's class-level claim establishes a potency floor that differs markedly from older, less potent JAK inhibitor chemotypes such as the pyrazolopyrimidine series.
| Evidence Dimension | Biochemical JAK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (claimed for the benzamide of pyrazolyl-amino-pyrimidinyl class; specific value not disclosed) |
| Comparator Or Baseline | Baricitinib: JAK2 IC50 = 5.7 nM [2]; Tofacitinib: JAK2 IC50 ≈ 4.1 nM (reported range) |
| Quantified Difference | Cannot be precisely quantified; class claimed at low nanomolar level, comparable to approved inhibitors |
| Conditions | Biochemical kinase inhibition assay at Km ATP concentration as described in WO2020118683A1; comparator values from published biochemical assays using recombinant JAK2 kinase domains |
Why This Matters
For procurement decisions, the low-nanomolar JAK2 potency class label signals that CAS 1171157-97-3 belongs to a high-activity chemical series relevant for JAK2-dependent disease modeling and assay development, distinguishing it from weaker JAK inhibitor tool compounds that require high micromolar concentrations to achieve target engagement.
- [1] Wan Z, Vazquez ML, Li X. Benzamides of pyrazolyl-amino-pyrimidinyl derivatives, and compositions and methods thereof. International Patent Application WO2020118683A1, published June 18, 2020. Assignee: Lynk Pharmaceuticals Co. Ltd. View Source
- [2] Fridman JS, Scherle PA, Collins R, et al. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 (baricitinib). Journal of Immunology. 2010;184(9):5298-5307. doi:10.4049/jimmunol.0902819. View Source
